(R)-2-(Methoxydiphenylmethyl)pyrrolidine
Overview
Description
®-2-(Methoxydiphenylmethyl)pyrrolidine: is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a methoxy group attached to a diphenylmethyl moiety, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methoxydiphenylmethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine and methoxydiphenylmethanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as Lewis acids (e.g., titanium tetrachloride) or bases (e.g., sodium hydride) are often employed to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at low temperatures (0-5°C) and allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Methoxydiphenylmethyl)pyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as chromatography or crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-(Methoxydiphenylmethyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: N-oxides, ketones, or aldehydes.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Various substituted pyrrolidines with different functional groups.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: ®-2-(Methoxydiphenylmethyl)pyrrolidine is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Receptor Binding: Research explores its binding affinity to various biological receptors, contributing to the understanding of receptor-ligand interactions.
Medicine
Pharmaceutical Development: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Design: The compound’s structure serves as a template for designing new drugs with improved efficacy and safety profiles.
Industry
Material Science: ®-2-(Methoxydiphenylmethyl)pyrrolidine is used in the synthesis of advanced materials with unique properties.
Agrochemicals: It is explored for its potential use in the development of new agrochemicals with enhanced activity and selectivity.
Mechanism of Action
The mechanism of action of ®-2-(Methoxydiphenylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and diphenylmethyl groups play a crucial role in binding to these targets, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Methoxydiphenylmethyl)pyrrolidine: The enantiomer of the compound, differing in its chiral configuration.
Diphenylmethylpyrrolidine: Lacks the methoxy group, resulting in different chemical and biological properties.
Methoxydiphenylmethane: Contains the methoxy and diphenylmethyl groups but lacks the pyrrolidine ring.
Uniqueness
Chirality: The ®-configuration imparts unique stereochemical properties, influencing its reactivity and interactions.
Functional Groups: The presence of both methoxy and diphenylmethyl groups enhances its versatility in chemical reactions and biological interactions.
Structural Rigidity: The pyrrolidine ring provides a stable framework, contributing to the compound’s overall stability and effectiveness.
Properties
IUPAC Name |
(2R)-2-[methoxy(diphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGCZSRPDCLBT-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584827 | |
Record name | (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-05-9 | |
Record name | (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(Methoxydiphenylmethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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